molecular formula C7H10ClNO2S B1302018 3-(Methylsulfonyl)aniline hydrochloride CAS No. 80213-28-1

3-(Methylsulfonyl)aniline hydrochloride

Cat. No. B1302018
CAS RN: 80213-28-1
M. Wt: 207.68 g/mol
InChI Key: ZMPXGSYLKFAGOV-UHFFFAOYSA-N
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Patent
US08524901B2

Procedure details

To a vial with 5-(2-chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one (138.3 mg, 0.5 mmol) and 3-(methylsulfonyl)benzenamine hydrochloride (207.7 mg, 1.0 mmol), i-PrOH (10 mL) was added, followed by TFA (116 μL, 1.5 mmol). The vial was tightly closed, and the reaction mixture was stirred at 85-90° C. for 40 h. The solvent was removed in vacuo, and the crude product was purified by RP-HPLC. N4-(benzo[d]oxazol-2(3H)-on-5-yl)-N2-(3-methylsulfonyl)phenyl)-5-methylpyrimidine-2,4-diamine was obtained as a mono-trifluoroacetate salt: an off-white solid, 129 mg (49% yield); 1H NMR (300 MHz, DMSO) δ 11.60 (s, 1H), 9.43 (s, 1H), 8.43 (s, 1H), 8.20 (s, 1H), 8.11 (br d, J=7.5, 1H), 7.96 (d, J=0.8, 1H), 7.49-7.33 (m, 4H), 7.27 (d, J=8.5, 1H), 3.13 (s, 3H), 2.16 (s, 3H); LCMS (M+) m/z 412.47.
Quantity
138.3 mg
Type
reactant
Reaction Step One
Quantity
207.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
116 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH:8]C2C=CC3OC(=O)NC=3C=2)[C:5]([CH3:19])=[CH:4][N:3]=1.Cl.CS(C1C=C([NH2:31])C=CC=1)(=O)=O.C(O)(C(F)(F)F)=O>CC(O)C>[CH3:19][C:5]1[C:6]([NH2:8])=[N:7][C:2]([NH2:31])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
138.3 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC=1C=CC2=C(NC(O2)=O)C1)C
Name
Quantity
207.7 mg
Type
reactant
Smiles
Cl.CS(=O)(=O)C=1C=C(C=CC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
116 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 85-90° C. for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was tightly closed
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by RP-HPLC

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CC=1C(=NC(=NC1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.